7-Ethyl-3,4,5,6-tetrahydro-2H-azepine
Description
Structure
3D Structure
Properties
CAS No. |
3338-04-3 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
7-ethyl-3,4,5,6-tetrahydro-2H-azepine |
InChI |
InChI=1S/C8H15N/c1-2-8-6-4-3-5-7-9-8/h2-7H2,1H3 |
InChI Key |
KOMGPNGZQBIGFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NCCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Ethyl 3,4,5,6 Tetrahydro 2h Azepine
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 7-Ethyl-3,4,5,6-tetrahydro-2H-azepine reveals logical bond disconnections that lead to readily available starting materials. The most strategic disconnection is that of the carbon-nitrogen double bond (C=N) of the cyclic imine functionality. This leads to a linear amino ketone, which can be traced back to a cyclic precursor.
A key disconnection can be made at the C7-ethyl bond and the C7-N1 bond. This approach identifies a cyclic precursor, ε-caprolactam or its derivatives, and an ethyl nucleophile as the primary synthons. This strategy is particularly advantageous as ε-caprolactam is an inexpensive and industrially available starting material. The forward synthesis would then involve the addition of an ethyl group to the carbonyl carbon of the lactam, followed by dehydration to form the cyclic imine.
Another potential, though less direct, disconnection involves a hypothetical ring-closing metathesis of a diene precursor or a ring expansion of a six-membered ring, such as a substituted piperidine (B6355638). However, the most convergent and practical approach remains the utilization of a caprolactam-based precursor.
Classical Synthetic Routes to this compound
Classical synthetic methodologies provide robust and well-established pathways to the target molecule. These routes often rely on fundamental organic reactions, including ring-forming and functional group manipulation steps.
Ring-Closing Reactions (e.g., Cyclization, Expansion)
While the direct cyclization of a linear precursor to form the 7-ethyl substituted tetrahydroazepine ring is conceivable, a more common and efficient "ring-closing" strategy in a broader sense involves the modification of a pre-existing seven-membered ring. A prime example is the reaction of an ethyl Grignard reagent with a derivative of ε-caprolactam.
Specifically, the reaction of ethylmagnesium bromide with O-methylcaprolactim (7-methoxy-3,4,5,6-tetrahydro-2H-azepine) is a highly plausible and effective method for the synthesis of this compound. In this reaction, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the imino ether. The subsequent elimination of the methoxy (B1213986) group and work-up would yield the desired product. The synthesis of the precursor, caprolactam magnesium bromide, can be achieved by reacting caprolactam with ethylbromide and magnesium in an appropriate solvent like tetrahydrofuran. nist.gov
Another classical approach to the azepine ring system is the Beckmann rearrangement of a cyclohexanone (B45756) oxime. In the context of the target molecule, this would involve the rearrangement of 2-ethylcyclohexanone (B1346015) oxime. The reaction is typically promoted by an acid catalyst, and the regioselectivity of the nitrogen insertion is a critical factor.
Ring expansion of a substituted piperidine derivative could also be considered a classical route, although less direct for this specific target.
Functional Group Interconversions on Precursors
Functional group interconversions on a pre-formed 3,4,5,6-tetrahydro-2H-azepine scaffold offer another synthetic avenue. For instance, a related compound, 7-hydrazino-3,4,5,6-tetrahydro-2H-azepine, has been synthesized from 7-methoxy-3,4,5,6-tetrahydro-2H-azepine by reaction with hydrazine (B178648) hydrate (B1144303) in ethanol. prepchem.comchemicalbook.com This demonstrates the feasibility of displacing a substituent at the 7-position. While not a direct synthesis of the ethyl derivative, it highlights a potential pathway where a suitable leaving group at the 7-position could be displaced by an ethyl nucleophile, possibly through an organometallic coupling reaction.
Modern and Advanced Synthetic Strategies
Contemporary synthetic methods offer improvements in efficiency, selectivity, and environmental compatibility. These often involve the use of sophisticated catalysts and novel reaction pathways.
Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)
While a specific catalytic synthesis for this compound is not extensively documented, the broader field of azepine synthesis is rich with catalytic methods that could be adapted.
Transition Metal Catalysis:
Palladium and Copper Catalysis: Various palladium- and copper-catalyzed reactions have been employed for the synthesis of azepine derivatives, typically involving cross-coupling reactions to construct the ring or introduce substituents. chemicalbook.com For instance, an intramolecular C-N cross-coupling could be envisioned from a suitable amino-alkene precursor.
Rhodium and Gold Catalysis: Rhodium and gold catalysts have been utilized in cycloaddition reactions to form fused azepine rings. researchgate.net Gold-catalyzed intermolecular [4+3]-annulation reactions have also emerged as a powerful tool for constructing the azepine core. nih.gov
Iron Catalysis: A notable development is the iron(III)-catalyzed silyl (B83357) aza-Prins cyclization for the synthesis of tetrahydroazepines. nih.gov This method allows for the formation of a C-N and a C-C bond in a single step under mild conditions. While this specific methodology leads to 2-substituted tetrahydroazepines, its principles could potentially be adapted.
Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. While specific applications to the synthesis of the target compound are not prevalent, organocatalytic methods are widely used for the asymmetric synthesis of nitrogen-containing heterocycles and could be explored for the enantioselective synthesis of chiral azepine derivatives.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of azepines aims to reduce the environmental impact of chemical processes. This includes the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions.
For the synthesis of this compound, a greener approach would favor:
Catalytic over Stoichiometric Reagents: Employing catalytic amounts of a transition metal or an organocatalyst is preferable to using stoichiometric amounts of reagents, which generate more waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. The Grignard reaction approach generally has good atom economy.
Safer Solvents: The use of greener solvents, such as water or recyclable solvents like polyethylene (B3416737) glycol (PEG), is encouraged.
Energy Efficiency: Utilizing microwave irradiation or photochemical methods can often reduce reaction times and energy consumption compared to conventional heating. researchgate.net
Flow Chemistry and Continuous Synthesis Methods
The application of flow chemistry and continuous synthesis offers significant advantages for the production of heterocyclic compounds, including derivatives of azepine. These methods can enhance reaction efficiency, improve safety profiles, and allow for greater control over reaction parameters compared to traditional batch processing.
One relevant approach involves the use of flow photolysis. researchgate.net For instance, the synthesis of azepine derivatives from aryl azides has been successfully performed in a flow photoreactor. researchgate.net This technique utilizes photochemical energy to induce ring expansion of aryl nitrenes, which are generated from the corresponding azides. researchgate.net By controlling the residence time, light intensity, and temperature within the microreactor, it is possible to optimize the formation of the desired azepine product while minimizing the formation of byproducts. Farhan and colleagues reported achieving a yield of up to 75% for azepine synthesis by applying continuous flow photolysis on aryl azides at a controlled temperature of 298K. researchgate.net While this has been applied to different azepine structures, the principles are adaptable for the synthesis of precursors to this compound or for the construction of the core azepine ring.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is critical for maximizing the yield and purity of the target compound. A key methodology for synthesizing substituted tetrahydroazepines is the iron(III)-catalyzed silyl aza-Prins cyclization (SAPC). acs.orgnih.gov This reaction forms the seven-membered ring by combining an amine precursor with an aldehyde. acs.orgnih.gov To synthesize this compound, propanal would be the aldehyde of choice.
Research into the synthesis of analogous 2-substituted tetrahydroazepines provides a clear framework for optimization. acs.orgnih.gov Key parameters that are typically adjusted include the choice and amount of catalyst, solvent, temperature, and reaction time. acs.orgscielo.br
Catalyst and Temperature Optimization: Studies have shown that both the catalyst type (e.g., FeBr₃ vs. FeCl₃) and its concentration significantly impact reaction outcomes. acs.org Using substoichiometric amounts of an iron(III) salt catalyst is effective. acs.orgnih.gov For example, in the synthesis of 2-isobutyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine, it was found that using 0.05 equivalents of FeBr₃ increased the yield compared to higher catalyst loadings, which favored the formation of an undesired pyrrolidine (B122466) byproduct. acs.orgnih.gov
Temperature is another crucial factor. Lowering the reaction temperature can suppress the formation of side products. acs.orgnih.gov However, very low temperatures with low catalyst loading can lead to excessively long reaction times. acs.org A balance must be struck to achieve high conversion and selectivity in a reasonable timeframe.
The table below, adapted from studies on analogous compounds, illustrates how reaction conditions can be optimized.
| Entry | Catalyst (equiv) | Temperature (°C) | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | FeBr₃ (0.20) | r.t. | 15 | 58 | Higher catalyst loading favored byproduct formation. acs.org |
| 2 | FeBr₃ (0.05) | r.t. | 35 | 82 | Reduced catalyst loading increased yield of desired product. acs.orgnih.gov |
| 3 | FeBr₃ (0.10) | 0 | 20 | 92 | Optimal conditions found for a similar 2-alkyl-tetrahydroazepine. acs.orgnih.gov |
| 4 | FeCl₃ (1.3) | -20 to r.t. | >180 | 65 | Used for disubstituted tetrahydroazepines. acs.orgnih.gov |
Yields: Through such optimization, high yields have been achieved for a variety of 2-substituted tetrahydroazepines. For example, reactions using aliphatic aldehydes like isovaleraldehyde (B47997) and heptanal (B48729) have produced yields of up to 92% and 81%, respectively. acs.orgnih.gov A scaled-up synthesis on a 2-gram scale has been demonstrated to afford a 60% yield, showcasing the method's practicality. acs.orgnih.gov
Stereoselective and Enantioselective Synthesis
The synthesis of specific stereoisomers (enantiomers or diastereomers) is a significant goal in modern organic chemistry. For tetrahydroazepines, stereochemistry can be introduced at the C2 and C7 positions (or C2 and C3 in other numbering conventions).
The aza-Prins cyclization, as commonly applied with achiral catalysts like FeBr₃, typically results in a racemic mixture of the product, meaning both enantiomers are formed in equal amounts. acs.org However, the development of stereoselective and enantioselective variants is an active area of research.
One established strategy for achieving enantioselectivity in the synthesis of related heterocyclic structures is through asymmetric hydrogenation using a chiral catalyst. A study on the synthesis of a (2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl)acetic acid derivative demonstrated a highly effective method. nih.gov In this work, an olefin precursor was hydrogenated using a ruthenium catalyst complexed with a chiral BINAP-type ligand, specifically Ru(OAc)₂[(S)-H₈-BINAP]. nih.gov This approach yielded the desired (R)-enantiomer in quantitative yield and with a high enantiomeric excess (85% ee). nih.gov
This precedent suggests that a similar strategy could be applied to produce an enantiomerically enriched form of this compound. This would involve the synthesis of an unsaturated precursor, such as 7-Ethyl-3,4-dihydro-2H-azepine, followed by asymmetric hydrogenation with a suitable chiral catalyst system. The choice of catalyst and reaction conditions would be paramount to achieving high stereocontrol.
Reactivity and Mechanistic Pathways of 7 Ethyl 3,4,5,6 Tetrahydro 2h Azepine
Nucleophilic Addition and Substitution Reactions
The defining characteristic of 7-Ethyl-3,4,5,6-tetrahydro-2H-azepine is the enamine moiety, which confers significant nucleophilicity to the molecule. youtube.com The nitrogen atom's lone pair of electrons delocalizes into the double bond, creating a high electron density at the α-carbon (C6), making it the primary site for electrophilic attack. masterorganicchemistry.comscripps.edu This reactivity is the basis for a variety of nucleophilic addition and substitution reactions. masterorganicchemistry.com
Upon reaction with an electrophile, the enamine attacks at the C6 position to form a resonance-stabilized iminium cation intermediate. masterorganicchemistry.commakingmolecules.com This intermediate is generally not isolated but is hydrolyzed under aqueous acidic conditions to yield a 2-substituted cycloheptanone, regenerating the secondary amine. masterorganicchemistry.comwikipedia.org
Alkylation: A prominent reaction for enamines is the Stork enamine alkylation, where the nucleophilic α-carbon attacks an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2-type reaction. masterorganicchemistry.commakingmolecules.comwikipedia.org This process is highly effective for forming new carbon-carbon bonds at the α-position. wikipedia.org The initial product is an iminium salt, which upon hydrolysis, gives the 2-alkylated cycloheptanone. makingmolecules.com
Acylation: Similarly, enamines readily react with acylating agents like acyl chlorides. wikipedia.orgyoutube.com The nucleophilic enamine adds to the acyl chloride, and subsequent elimination of the chloride ion forms an acylated iminium ion. youtube.com Hydrolysis of this intermediate yields a β-dicarbonyl compound, specifically a 2-acylcycloheptanone. youtube.com
Michael Addition: The nucleophilicity of the enamine is sufficient to engage in conjugate or Michael additions with α,β-unsaturated carbonyl compounds. masterorganicchemistry.com The reaction proceeds via a 1,4-addition of the enamine to the Michael acceptor, followed by hydrolysis of the resulting iminium salt to furnish a 1,5-dicarbonyl compound. makingmolecules.com
| Reaction Type | Electrophile | Intermediate | Final Product (after Hydrolysis) | References |
|---|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) | Iminium Halide Salt | 2-Alkyl-cycloheptanone | masterorganicchemistry.commakingmolecules.comwikipedia.org |
| Acylation | Acyl Halide (RCO-X) | Acyl Iminium Halide Salt | 2-Acyl-cycloheptanone | wikipedia.orgyoutube.com |
| Michael Addition | α,β-Unsaturated Ketone | Iminium Enolate (Zwitterion) | 1,5-Dicarbonyl Compound | masterorganicchemistry.commakingmolecules.com |
Pericyclic Reactions (e.g., Cycloadditions, Sigmatropic Rearrangements involving the azepine ring)
The π-system of the enamine functionality allows this compound to participate in various pericyclic reactions. These concerted reactions are governed by the principles of orbital symmetry and can lead to the formation of complex polycyclic structures. slideshare.net
Cycloaddition Reactions: Enamines can serve as the 2π-electron component in cycloaddition reactions. researchgate.net
[2+2] Cycloadditions: Reactions with electron-deficient alkenes or ketenes can lead to the formation of four-membered rings. acs.org For instance, reaction with an activated alkene could yield a bicyclo[5.2.0]nonane derivative.
[4+2] Cycloadditions (Diels-Alder type): While less common with simple enamines as the dienophile, they can react with electron-deficient dienes. More relevantly, the azepine ring itself can be constructed via [4+3] cycloaddition reactions, highlighting the utility of this ring system in such transformations. nih.govnih.govresearchgate.net Palladium-catalyzed [4+3] annulation reactions have been developed to synthesize tetrahydroazepine architectures. nih.govresearchgate.net
Sigmatropic Rearrangements: These intramolecular rearrangements involve the migration of a σ-bond across a π-system.
rsc.orgrsc.org-Sigmatropic Rearrangements (Aza-Cope Rearrangement): This is a highly significant reaction class for azepine-related structures. chemistry-reaction.com The aza-Cope rearrangement involves the isomerization of N-substituted 1,5-dienes and typically proceeds through a stereospecific chair-like transition state. chemistry-reaction.comwikipedia.org While the title compound itself is not a 1,5-diene, precursors for its synthesis or derivatives created from it could undergo such rearrangements to form different heterocyclic frameworks or to introduce stereocenters in a controlled manner. researchgate.netemich.edu
| Reaction Type | Description | Potential Outcome | References |
|---|---|---|---|
| [2+2] Cycloaddition | Reaction of the enamine double bond with an alkene or ketene. | Formation of a fused four-membered ring. | acs.org |
| [4+3] Cycloaddition | Palladium-catalyzed construction of the tetrahydroazepine ring. | Synthesis of the core azepine structure. | nih.govresearchgate.net |
| rsc.orgrsc.org-Sigmatropic Rearrangement (Aza-Cope) | Concerted rearrangement of an appropriate 1,5-diene precursor or derivative. | Formation of rearranged piperidine (B6355638) or other heterocyclic structures. | chemistry-reaction.comwikipedia.org |
Oxidation and Reduction Chemistry
The enamine and the tetrahydroazepine ring can undergo both oxidation and reduction reactions, leading to a variety of functionalized products.
Oxidation: The electron-rich enamine is susceptible to oxidation.
Electrochemical Oxidation: Studies on cyclic enamines show they undergo totally irreversible oxidation to form short-lived cation radical intermediates. rsc.orgacs.org
Chemical Oxidation: Oxidation of the enamine can lead to the corresponding α,β-unsaturated amide (an enaminone). rsc.orgnih.gov More forceful oxidation, for example with reagents like m-CPBA, can lead to olefinic oxidation and potentially facilitate ring-contraction. nih.gov Iron-catalyzed Cα–H oxidation of the corresponding saturated amine can also yield the amide (lactam). thieme-connect.com
Reduction: The double bond of the enamine can be readily reduced to afford the corresponding saturated tertiary amine, 7-ethylazepane.
Catalytic Hydrogenation: This is a common method using heterogeneous catalysts like Palladium on carbon (Pd/C) or homogeneous catalysts such as those based on Iridium or Rhodium. nih.govorganic-chemistry.orgchemie-brunschwig.ch Asymmetric hydrogenation of related cyclic ene-carbamates using chiral iridium complexes has been shown to produce chiral tetrahydro-3-benzazepines with excellent enantioselectivity. nih.gov
Reductive Amination: The reduction can also be viewed as the final step of a reductive amination, where a ketone and a secondary amine form an enamine or iminium ion in situ, which is then reduced. organic-chemistry.org
| Transformation | Reagent/Method | Product | References |
|---|---|---|---|
| Oxidation | Electrochemical Oxidation | Cation Radical (transient) | rsc.orgacs.org |
| m-CPBA | Epoxidation, potential for ring contraction | nih.gov | |
| Reduction | Catalytic Hydrogenation (H₂, Pd/C) | 7-Ethylazepane | organic-chemistry.orgchemie-brunschwig.ch |
| Asymmetric Hydrogenation (H₂, Chiral Ir-catalyst) | Chiral 7-Ethylazepane | nih.gov |
Ring-Opening and Ring-Contraction Reactions
The seven-membered azepine ring, while relatively stable, can be induced to undergo ring-opening or ring-contraction under specific reaction conditions.
Ring-Contraction: Ring contractions of azepine derivatives have been documented. For example, the oxidation of N(1)-benzyl-2,7-dihydro-1H-azepine with m-CPBA can facilitate a subsequent ring contraction to a substituted piperidine. nih.gov The reaction of certain bridged tetrahydroazepines with methyl iodide has also been shown to result in ring contraction to a dihydropyridine (B1217469) derivative. rsc.org
Ring-Opening: While less common, ring-opening pathways can be envisioned. Selenium dioxide oxidation of some dialkyl-3H-azepines can lead to ring-opening products alongside ring-contracted ones. acs.org Acid-catalyzed generation of an iminium ion from an enamine can, in some cases, lead to dimerization via a ring-opened intermediate if intermolecular reactions are favorable. nih.gov
| Reaction Type | Conditions/Reagents | Potential Outcome | References |
|---|---|---|---|
| Ring-Contraction | Oxidation (e.g., m-CPBA) | Formation of a six-membered piperidine derivative. | nih.gov |
| Ring-Contraction | Reaction with MeI (on bridged systems) | Formation of a dihydropyridine derivative. | rsc.org |
| Ring-Opening | Oxidation (e.g., SeO₂) | Formation of acyclic products. | acs.org |
Complex Rearrangement Reactions (e.g., Stevens rearrangement)
Beyond the pericyclic reactions discussed earlier, the tetrahydroazepine scaffold can be involved in other complex molecular rearrangements, often proceeding through ylide or cationic intermediates.
Stevens Rearrangement: The Stevens rearrangement is a makingmolecules.comnih.gov-rearrangement of a quaternary ammonium (B1175870) ylide to form a tertiary amine. wikipedia.orgchemistry-reaction.com To subject the title compound to this reaction, it would first need to be reduced to 7-ethylazepane. This tertiary amine could then be quaternized (e.g., with an alkyl halide) and subsequently treated with a strong base to form the ylide. The ylide would then rearrange, migrating one of the N-substituents to the adjacent carbon, resulting in a rearranged, substituted azepane ring. wikipedia.orgchemistry-reaction.comnih.gov The reaction mechanism is complex and thought to proceed via a caged radical pair or ion pair, explaining the observed retention of configuration at the migrating center. wikipedia.org
Aza-Cope Rearrangement: As mentioned in section 3.2, the rsc.orgrsc.org-aza-Cope rearrangement is a powerful tool in the synthesis of nitrogen-containing heterocycles. wikipedia.org It is often used in tandem with other reactions, such as the Mannich cyclization, to rapidly build molecular complexity. wikipedia.org This highlights a key reactive pathway available to precursors and derivatives of the tetrahydroazepine ring system. researchgate.net
| Rearrangement | Key Precursor | Mechanism Summary | References |
|---|---|---|---|
| Stevens Rearrangement | Quaternary ammonium salt of 7-ethylazepane | Base-induced formation of an ylide followed by a makingmolecules.comnih.gov-migration. | wikipedia.orgchemistry-reaction.com |
| Aza-Cope Rearrangement | N-allyl vinyl amine derivative | Concerted rsc.orgrsc.org-sigmatropic shift, often through a chair-like transition state. | chemistry-reaction.comwikipedia.org |
Studies on Reaction Intermediates and Transition States
Understanding the transient species formed during reactions of this compound is crucial for predicting product outcomes and stereochemistry.
Reaction Intermediates:
Iminium Cation: This is the key intermediate in most nucleophilic reactions of the enamine. masterorganicchemistry.commakingmolecules.com It is formed when the α-carbon attacks an electrophile, and its electrophilic carbon is the site of attack for the subsequent hydrolysis step. makingmolecules.com
Radical Cation: In electrochemical or chemical one-electron oxidation, an enamine radical cation is formed. rsc.orgacs.org Spin population analysis suggests these species primarily exhibit carbon-centered free radical character. acs.org
Nitrogen Ylide: This intermediate is central to the Stevens rearrangement, formed by the deprotonation of a quaternary ammonium salt alpha to the nitrogen. wikipedia.org
Transition States:
Aza-Cope Rearrangements: These reactions are known to proceed through highly ordered, chair-like six-membered transition states, which accounts for their high degree of stereospecificity. chemistry-reaction.comwikipedia.org
Enamine-Catalyzed Aldol Reactions: Theoretical studies using density functional theory (DFT) have explored the transition states of related reactions. nih.govresearchgate.net These studies show that the reactions often proceed through half-chair transition states where hydrogen bonding plays a crucial role in stabilizing charge and lowering activation energies. nih.govresearchgate.net The Curtin-Hammett principle is often invoked, where the product distribution reflects the relative energies of the transition states rather than the ground-state populations of enamine isomers. scripps.edu
| Type | Name/Model | Relevant Reaction | References |
|---|---|---|---|
| Intermediate | Iminium Cation | Nucleophilic Addition/Substitution | masterorganicchemistry.commakingmolecules.com |
| Radical Cation | Oxidation | rsc.orgacs.org | |
| Nitrogen Ylide | Stevens Rearrangement | wikipedia.org | |
| Transition State | Chair-like TS | Aza-Cope Rearrangement | chemistry-reaction.comwikipedia.org |
| Half-chair TS (via DFT) | Aldol-type reactions | nih.govresearchgate.net |
Advanced Spectroscopic and Spectrometric Elucidation Techniques for 7 Ethyl 3,4,5,6 Tetrahydro 2h Azepine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and stereochemistry.
One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, provide fundamental information about the number and electronic environment of the hydrogen and carbon atoms in 7-Ethyl-3,4,5,6-tetrahydro-2H-azepine.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the protons of the seven-membered azepine ring. The ethyl group will present as a quartet for the methylene (B1212753) protons (-O-CH₂-CH₃) due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (-O-CH₂-CH₃). The protons on the azepine ring will appear as multiplets in the aliphatic region of the spectrum. The chemical shifts are influenced by the proximity to the electronegative nitrogen and oxygen atoms. For a related reaction product, partial ¹H NMR data in CDCl₃ has been reported, showing signals at δ 7.55 and 7.47 ppm, which are likely related to other parts of a larger molecule formed in the reaction and not the isolated azepine itself. nih.gov
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -O-CH₂-CH₃ | ~3.9 - 4.2 | Quartet (q) | 2H |
| Ring CH₂ (adjacent to N) | ~3.2 - 3.5 | Multiplet (m) | 2H |
| Ring CH₂ | ~2.3 - 2.6 | Multiplet (m) | 2H |
| Ring CH₂ | ~1.5 - 1.8 | Multiplet (m) | 4H |
| -O-CH₂-CH₃ | ~1.1 - 1.3 | Triplet (t) | 3H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. careerendeavour.compressbooks.pub Each chemically non-equivalent carbon atom gives a distinct signal. careerendeavour.compressbooks.pub For this compound, seven signals are expected. The carbon of the imino ether group (C=N) is characteristically deshielded and appears at a lower field. pressbooks.pub The carbons of the ethyl group and the saturated carbons of the azepine ring will resonate at higher fields. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with carbons closer to heteroatoms being more deshielded. pressbooks.pub
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=N | ~165 - 175 |
| -O-CH₂-CH₃ | ~60 - 65 |
| Ring CH₂ (adjacent to N) | ~45 - 50 |
| Ring CH₂ | ~30 - 35 |
| Ring CH₂ | ~25 - 30 |
| Ring CH₂ | ~20 - 25 |
| -O-CH₂-CH₃ | ~14 - 16 |
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR could provide direct information about the nitrogen atom in the azepine ring. The chemical shift of the nitrogen would be characteristic of an sp²-hybridized nitrogen in an imino ether functionality, distinguishing it from other nitrogen-containing functional groups.
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. libretexts.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, as well as between adjacent methylene groups within the azepine ring, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. mdpi.com It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, an HMBC correlation would be expected between the methylene protons of the ethyl group and the imino ether carbon (C=N).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule. longdom.org For the flexible seven-membered ring of the azepine, NOESY can provide insights into the preferred ring conformation in solution. longdom.orgrug.nl
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. nih.gov
HRMS provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental formula of this compound (C₈H₁₅N). This is a critical step in confirming the identity of a newly synthesized compound. The monoisotopic mass of this compound is 125.1204.
In the mass spectrometer, the molecular ion can be induced to fragment into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable structural information. For this compound, key fragmentation pathways would likely involve the loss of the ethyl group, cleavage of the azepine ring, and rearrangements characteristic of cyclic imino ethers. The fragmentation of related O-alkylated caprolactams and other cyclic ethers can provide a basis for interpreting the mass spectrum. rug.nlresearchgate.net
Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 125 | [M]⁺ | Molecular Ion |
| 96 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 97 | [M - C₂H₄]⁺ | McLafferty rearrangement |
| 70 | [C₄H₈N]⁺ | Cleavage of the azepine ring |
| 56 | [C₃H₆N]⁺ | Further fragmentation of the ring |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in a Research Context
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.commt.comtriprinceton.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorptions. A strong band in the region of 1650-1680 cm⁻¹ is expected for the C=N stretching vibration of the imino ether group. The C-O single bond stretch will appear in the 1250-1050 cm⁻¹ region. Aliphatic C-H stretching vibrations will be observed around 2850-2960 cm⁻¹. Partial IR data from a reaction involving the title compound showed absorption bands at 2907, 2876, 1676, 1588, 1487, and 1427 cm⁻¹. nih.gov The band at 1676 cm⁻¹ is consistent with the C=N stretch.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. mt.comtriprinceton.orgresearchgate.net The C=N double bond, being relatively polarizable, should also give a strong signal in the Raman spectrum. The symmetric vibrations of the aliphatic C-H bonds and the C-C backbone of the ring are also expected to be Raman active. The complementarity of IR and Raman can be particularly useful in distinguishing between different conformers or polymorphs of the compound if it were to be analyzed in the solid state. americanpharmaceuticalreview.comresearchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| C-H (aliphatic) | 2850-2960 | 2850-2960 | Stretching |
| C=N | 1650-1680 | 1650-1680 | Stretching |
| CH₂ | 1440-1480 | 1440-1480 | Bending (Scissoring) |
| C-O | 1250-1050 | 1000-1200 | Stretching |
| C-N | 1250-1020 | 1000-1200 | Stretching |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise atomic and molecular structure of a compound in its crystalline solid state. wikipedia.orgnih.gov By measuring the angles and intensities of X-rays diffracted by a single crystal, a three-dimensional map of electron density can be generated, revealing the exact positions of atoms, bond lengths, bond angles, and torsional angles. wikipedia.org
A hypothetical crystallographic study of this compound would first require the growth of a high-quality single crystal. This crystal would then be subjected to an intense, monochromatic X-ray beam, and the resulting diffraction pattern would be meticulously recorded. wikipedia.org Analysis of this pattern would yield a set of crystallographic parameters, as shown in the hypothetical data table below.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 8.5 | Length of the 'a' axis of the unit cell. |
| b (Å) | 10.2 | Length of the 'b' axis of the unit cell. |
| c (Å) | 9.8 | Length of the 'c' axis of the unit cell. |
| **β (°) ** | 95.5 | Angle of the 'β' axis of the unit cell. |
| **Volume (ų) ** | 845.3 | Total volume of a single unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Key Bond Length (C=N) (Å) | ~1.28 | Confirms the imine double bond character. |
| **Key Bond Angle (C-N-C) (°) ** | ~118 | Defines the geometry at the nitrogen atom. |
| Ring Conformation | Twist-Chair/Boat | Elucidates the 3D shape of the azepine ring. |
This data would be crucial for understanding the molecule's solid-state conformation, including the puckering of the seven-membered azepine ring, which can adopt various low-energy conformations like twist-chair or boat forms. mdpi.comrsc.org Furthermore, it would confirm the geometry of the imino ether functional group and the orientation of the ethyl substituent relative to the ring, providing foundational knowledge for structure-activity relationship studies.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Elucidation
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for investigating the stereochemistry of chiral molecules. acs.orgrsc.org These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. acs.org While the parent molecule, this compound, is achiral, the introduction of a stereocenter would render it optically active and thus amenable to analysis by these techniques.
A chiral variant could be synthesized, for instance, by introducing a substituent on the azepine ring or by creating a stereocenter on the ethyl group (e.g., (S)-7-(1-methylpropyl)-3,4,5,6-tetrahydro-2H-azepine). The absolute configuration of such a chiral derivative could then be determined by CD spectroscopy. rsc.orgrsc.org
Circular Dichroism measures the difference in absorption between left and right circularly polarized light as a function of wavelength. youtube.com An optically active sample will produce a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) at specific wavelengths corresponding to its electronic transitions. acs.org The experimental CD spectrum can be compared with a spectrum predicted by quantum-chemical calculations for a known absolute configuration (e.g., R or S). A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute stereochemistry. youtube.com
Optical Rotatory Dispersion, a related technique, measures the change in the angle of optical rotation as a function of wavelength. mdpi.com Both CD and ORD are highly sensitive to the three-dimensional arrangement of atoms and are fundamental in confirming the enantiomeric purity and absolute configuration of chiral drugs and natural products. nih.govresearchgate.net
Hypothetical Chiroptical Data for a Chiral Derivative
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Technique | Circular Dichroism (CD) | Determines absolute configuration. |
| Solvent | Methanol | The medium in which the measurement is taken. |
| Wavelength (λmax) | 225 nm | Wavelength of maximum absorption difference. |
| Molar Ellipticity ([θ]) | +1.5 x 10⁴ deg·cm²·dmol⁻¹ | Magnitude and sign of the Cotton effect, characteristic of the specific enantiomer. |
| Assigned Configuration | S | The determined absolute stereochemistry based on spectral comparison with theoretical models. |
The application of these chiroptical methods would be essential for the development of any enantiomerically pure version of a substituted this compound, ensuring precise stereochemical control, which is often critical for biological activity. acs.orgnumberanalytics.com
Computational and Theoretical Investigations of 7 Ethyl 3,4,5,6 Tetrahydro 2h Azepine
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide detailed insights into molecular structure and properties by solving the Schrödinger equation. For a molecule like 7-Ethyl-3,4,5,6-tetrahydro-2H-azepine, these calculations are crucial for elucidating its electronic characteristics.
DFT methods, in particular, have been successfully used to study related seven-membered heterocyclic systems, offering a balance between computational cost and accuracy. nih.gov For instance, studies on the parent azepane ring using DFT can predict geometric parameters, vibrational frequencies, and electronic properties, which serve as a foundational model for understanding the effects of the ethyl substituent. nih.gov
The electronic structure of this compound is defined by the arrangement of its electrons in molecular orbitals. The presence of the nitrogen heteroatom and the ethyl group significantly influences this structure. The nitrogen atom introduces a lone pair of electrons, which plays a critical role in the molecule's chemical behavior, including its basicity and nucleophilicity.
DFT calculations can map the electron density distribution, revealing regions of high and low electron density. For the azepane ring, the nitrogen atom is a site of negative electrostatic potential due to its lone pair. The ethyl group, being an electron-donating group, would further influence this distribution. Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, can quantify the delocalization of the nitrogen lone pair and analyze hyperconjugative interactions within the molecule, providing a detailed picture of its bonding. mdpi.com
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the primary electron acceptor. libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, consistent with its function as a Lewis base. The LUMO would be distributed across the C-H and C-N antibonding orbitals. The ethyl group would raise the energy of the HOMO, making the molecule more nucleophilic and reactive compared to the unsubstituted azepane.
Computational studies on related azepine derivatives show how FMO analysis can explain reactivity trends. For example, the introduction of different functional groups significantly alters the HOMO-LUMO energies and their spatial distribution, which in turn affects the molecule's propensity to engage in various reactions. chemrxiv.org
Table 1: Illustrative FMO Data for Related Heterocycles (Calculated via DFT) This table presents data from analogous systems to illustrate the typical outputs of FMO analysis. Specific values for this compound would require dedicated calculations.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference System |
|---|---|---|---|---|
| Azepane | -6.21 | 0.89 | 7.10 | Parent Ring nih.gov |
| ε-Caprolactam | -7.05 | -0.21 | 6.84 | Related Lactam researchgate.net |
| Dibenzo[b,f]azepine | -5.35 | -0.89 | 4.46 | Fused Ring System mdpi.com |
Conformational Analysis and Energy Landscapes
The seven-membered azepane ring is highly flexible and can exist in multiple conformations. researchgate.net Unlike the rigid chair conformation of cyclohexane, cycloheptane (B1346806) and its heterocyclic analogs exist in a complex equilibrium between several low-energy forms, primarily chair (C) and twist-boat (TB) conformations. cdnsciencepub.com The energy landscape is characterized by numerous conformers with similar energies and low barriers for interconversion. researchgate.net
For this compound, the ethyl group at the C7 position will have a significant impact on the conformational preference. The substituent can adopt either an axial or equatorial-like position, leading to different steric interactions and, consequently, different relative energies of the conformers. Computational methods, particularly molecular mechanics and DFT, are essential for mapping the potential energy surface and identifying the most stable conformations. Studies on substituted ε-caprolactams have shown that substituents can dramatically shift the conformational equilibrium; for instance, forcing a group into an axial position to avoid other steric clashes. rsc.org
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For reactions involving this compound, such as N-alkylation, acylation, or oxidation, DFT calculations can model the entire reaction pathway. mdpi.com
This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants and products. This information provides deep insights into the reaction's feasibility, rate, and selectivity. For example, modeling the synthesis of substituted azepanes through ring-expansion reactions or cycloadditions can elucidate the stereochemical outcome and explain why certain products are favored. nih.govslideshare.net Such studies are invaluable for optimizing synthetic routes and designing new reactions. researchgate.netmanchester.ac.uk
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the atomic motions of a system by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes. sci-hub.se
For this compound, an MD simulation could reveal how the flexible seven-membered ring behaves in solution. It could track the transitions between different chair and boat conformers, the movement of the ethyl group, and the formation and breaking of hydrogen bonds with solvent molecules. Such simulations are particularly useful for understanding the behavior of molecules in complex environments, like biological systems or polymeric matrices. researchgate.netmdpi.comnih.gov
In Silico Prediction of Reactivity and Selectivity
In silico methods are increasingly used to predict the reactivity and potential metabolic fate of chemical compounds. nih.govmdpi.com These approaches often use a combination of expert systems, knowledge-based rules, and quantitative structure-activity relationship (QSAR) models. acs.org For this compound, these tools could predict its likely points of metabolic attack (e.g., N-dealkylation, C-hydroxylation) by enzymes like cytochrome P450. nih.gov
By analyzing the molecule's structure and electronic properties, these predictive models can flag potential reactive metabolites. This is crucial in fields like drug discovery and toxicology for early-stage hazard identification. acs.orgnih.gov For instance, the reactivity of the secondary amine in the azepane ring could be assessed for its potential to form N-nitroso compounds under certain conditions. acs.org
Applications of 7 Ethyl 3,4,5,6 Tetrahydro 2h Azepine in Advanced Chemical Systems Excluding Medicinal/human Applications
Contributions to Materials Science and Polymer Chemistry
While specific studies on the incorporation of 7-Ethyl-3,4,5,6-tetrahydro-2H-azepine into polymers are not extensively documented, the structural features of this compound suggest its potential utility in materials science. The cyclic imine functionality could, in principle, participate in polymerization reactions, such as ring-opening polymerization, to form novel polyamide-like materials. The ethyl group would act as a pendant group, influencing the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical characteristics.
The synthesis of polymers from heterocyclic monomers is a well-established field. For example, terephthalate (B1205515) derivatives are used to create a variety of polymers with diverse industrial applications. researchgate.net The reactivity of the imine bond in the azepine ring could be exploited to create polymers with unique backbone structures. Further research would be needed to explore the polymerization behavior of this compound and to characterize the properties of any resulting polymers.
Catalytic Applications (e.g., as a ligand in metal catalysis, organocatalyst component)
Furthermore, the basic nature of the nitrogen atom suggests a potential role in organocatalysis, where the molecule itself could act as a catalyst for certain reactions. While specific catalytic applications of this compound have not been reported, the broader class of N-heterocycles is known to be effective in various catalytic processes. mdpi.com
Agricultural Chemistry Applications (e.g., pesticide intermediates, growth regulators)
There is evidence to suggest that tetrahydroazepine derivatives can exhibit biological activity relevant to agriculture. A patent has disclosed the use of certain 2,3,4,7-tetrahydro-1H-azepine compounds in the preparation of herbicides for controlling weeds such as crabgrass and rapeseed. nih.gov The invention highlights a method of synthesizing these compounds via a cycloaddition reaction. nih.gov
Additionally, other classes of N-heterocyclic compounds are well-known for their herbicidal properties. For instance, various substituted toxoflavin (B1683212) analogs and p-menthane (B155814) type secondary amines have been synthesized and shown to possess significant herbicidal activity. nih.govrsc.org These findings suggest that this compound could serve as a scaffold or intermediate for the development of new agrochemicals. The specific substitution pattern on the azepine ring is critical for biological activity.
Table 2: Examples of Herbicidal Activity of N-Heterocyclic Compounds This table provides examples of N-heterocyclic compounds with demonstrated herbicidal activity, suggesting the potential of the target compound in this field.
| Compound Class | Target Weeds | Mechanism of Action (if known) | Reference |
| 2,3,4,7-Tetrahydro-1H-azepine derivatives | Crabgrass, Rapeseed | Not specified | nih.gov |
| Toxoflavin analogs | Echinochloa crus-galli, Chenopodium album, Amaranthus viridis | Electron transport chain disruption | nih.gov |
| sec-p-Menthane-7-amine derivatives | Barnyard grass, Rape | Not specified | rsc.org |
| Pyrimidine- and triazine-substituted chlorsulfuron (B1668881) derivatives | Brassica campestris, Echinochloa crus-galli | Acetolactate synthase (ALS) inhibitors | nih.gov |
Environmental Applications (e.g., sorbent, degradation studies)
The environmental applications of this compound have not been specifically investigated. However, the general class of cyclic imines, to which this compound belongs, is a subject of environmental interest, primarily due to their natural occurrence as marine toxins. nih.govrsc.orgnih.goveuropa.eumdpi.com Studies on the environmental fate and transport of N-heterocyclic compounds are important due to their potential persistence and mobility in aquatic environments. researchgate.net
Given its chemical structure, this compound could potentially be studied for its biodegradability and its potential to act as a sorbent for certain pollutants, although such applications remain speculative without dedicated research.
Use in Analytical Chemistry Method Development (e.g., as a standard, derivatizing agent)
In analytical chemistry, well-characterized compounds are essential as standards for the development and validation of analytical methods. This compound, once properly purified and characterized, could potentially serve as a reference standard for the identification and quantification of related azepine derivatives in various matrices. The use of N-heterocycles as standards is a common practice in fields such as environmental analysis and pharmaceutical quality control. researchgate.netnumberanalytics.com
Furthermore, the reactive imine group could potentially be used in derivatization reactions to enhance the detectability of other molecules in analytical techniques like chromatography or mass spectrometry. This would involve reacting the azepine with a target analyte to form a product with improved analytical properties. However, no specific applications of this compound as a derivatizing agent have been reported.
Synthesis and Reactivity of Advanced Derivatives and Analogues of 7 Ethyl 3,4,5,6 Tetrahydro 2h Azepine
Alkyl, Aryl, and Heteroaryl Substituted Azepine Derivatives
The introduction of alkyl, aryl, and heteroaryl groups onto the tetrahydroazepine ring is a key strategy for modulating the molecule's properties. Various synthetic methods have been developed to achieve this functionalization, often with high degrees of control over regioselectivity and stereoselectivity.
One powerful method for the synthesis of substituted tetrahydroazepines is the aza-Prins cyclization. researchgate.net This reaction, mediated by iron(III) salts, allows for the formation of the seven-membered ring from acyclic precursors in a single step, simultaneously creating C-N, C-C, and endocyclic C=C bonds. researchgate.net For example, the reaction of 1-amino-3-triphenylsilyl-4-pentenes with various aldehydes can yield 2-alkyl-substituted tetrahydroazepines. researchgate.net This method has been successfully applied to produce derivatives such as 2-isobutyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine. researchgate.net
The synthesis of aryl-substituted azepines can be achieved through different routes, including condensation reactions. For instance, the reaction between aniline (B41778) and maleic anhydride, followed by a series of steps including cyclization, can produce 1-aryl-substituted benzo[b]azepine derivatives. rsc.org Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines has also been developed as an efficient method for preparing trifluoromethyl-substituted azepin-2-carboxylates. nih.gov
Heteroaryl substituents can be incorporated into the azepine framework to create compounds with unique electronic properties. Methodologies for synthesizing these derivatives often involve the construction of the azepine ring onto a pre-existing heterocycle or the formation of a heterocycle on the azepine core.
| Derivative Type | Synthetic Method | Key Reagents/Catalysts | Example Product | Reference |
|---|---|---|---|---|
| Alkyl Substituted | Silyl (B83357) Aza-Prins Cyclization | Iron(III) salts (e.g., FeCl₃, FeBr₃) | 2-Isobutyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine | researchgate.net |
| Aryl Substituted | Condensation and Cyclization | Aniline, Maleic Anhydride, PPA | 1-Aryl-2,6-dihydrobenzo[b]pyrazolo[3,4-d]azepin-5(4H)-one | rsc.orgnih.gov |
| Fluoroalkyl Substituted | Cu(I)-Catalyzed Tandem Amination/Cyclization | Cu(I) catalyst, Functionalized Allenynes, Amines | Trifluoromethyl-substituted azepin-2-carboxylates | nih.gov |
Ring-Fused Systems Incorporating the Azepine Core
Fusing the tetrahydroazepine ring with other cyclic systems, such as aromatic or heterocyclic rings, creates rigid, polycyclic structures with distinct three-dimensional shapes. These fused systems are of significant interest in various fields of chemical research.
A variety of synthetic strategies have been employed to construct these complex architectures. Intramolecular Friedel-Crafts alkylation is a classic method used to form benzo-fused azepines. nih.gov For example, 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one can be synthesized using this approach. nih.gov More advanced methods include rhodium-catalyzed [4+3] cycloaddition reactions between triazoles and dienes, which provide a direct route to certain azepine derivatives. rsc.org
The synthesis of thieno[3,2-b]azepine derivatives has been reported, demonstrating the fusion of a thiophene (B33073) ring to the azepine core. acs.org These compounds have been explored for their specific chemical properties. Similarly, pyrazolo[3,4-d]azepines can be synthesized, merging a pyrazole (B372694) ring with the azepine system. nih.gov A novel DMAP-catalyzed [4+3] spiroannulation has been developed to create spiro[pyrazolone-azepine] scaffolds. nih.gov
| Fused System | Synthetic Method | Key Precursors | Reference |
|---|---|---|---|
| Benzo[b]azepin-2-one | Intramolecular Cyclization | N-(o-chloromethyl)aryl amides | nih.gov |
| Thieno[3,2-b]azepine | Multi-step synthesis | Thiophene-based starting materials | acs.org |
| Pyrazolo[3,4-d]azepine | Condensation and Cyclization | Hydrazine (B178648) derivatives and azepine-diones | nih.gov |
| 2-Benzazepin-3-one | Intramolecular Friedel–Crafts Alkylation | Substituted oxazolidinones | nih.gov |
Azepine Heterocycle-Containing Macrocycles
The incorporation of the 7-ethyl-3,4,5,6-tetrahydro-2H-azepine moiety into a macrocyclic framework represents a significant synthetic challenge. While direct examples involving this specific substituted azepine are not widely reported, general strategies for macrocyclization can be considered.
Ring-closing metathesis (RCM) is a powerful tool for the synthesis of macrocycles. nih.govdrughunter.com Acyclic diene precursors containing the azepine unit could potentially undergo RCM to form large rings. The success of such a reaction would depend on the choice of catalyst and the conformational preferences of the acyclic precursor. nih.gov Kinetically E-selective macrocyclic RCM has been shown to be effective for producing 12- to 21-membered rings. nih.gov
Another approach involves the exploitation of the reactivity of the cyclic imine functionality within the tetrahydroazepine core. Macrocyclization strategies based on the formation of a transient macrocyclic imine from a linear precursor, followed by intramolecular trapping, have been developed for peptide macrocyclization and could be adapted for this system. nih.govnih.gov
Furthermore, the structural similarity of the tetrahydroazepine core to caprolactam, the monomer for Nylon 6, suggests that principles from polyamide synthesis could be applied. youtube.commdpi.com Ring-opening polymerization of caprolactam is a well-established industrial process. google.com A related strategy could involve creating a linear precursor containing the azepine unit and then inducing macrocyclization through amide bond formation under high dilution conditions.
Structure-Reactivity Relationships in Derivatives
The relationship between the structure of this compound derivatives and their chemical reactivity is a critical aspect of their chemistry. The substitution pattern on the azepine ring and any fused rings significantly influences the molecule's electronic and steric properties, thereby dictating its reactivity.
For instance, in the synthesis of substituted oxo-azepines via hydroboration of tetrahydroazepines, the diastereoselectivity of the reaction is substrate-dependent. youtube.com The regioselectivity of the hydroboration can be influenced by the choice of catalyst, with rhodium catalysts showing some ability to direct the reaction, albeit with potential competing hydrogenation pathways. youtube.com
Emerging Research Areas and Future Perspectives on 7 Ethyl 3,4,5,6 Tetrahydro 2h Azepine Chemistry
Applications in Flow Chemistry and Microfluidic Synthesis
Continuous flow chemistry and microfluidic synthesis are transformative technologies in modern chemical manufacturing, offering enhanced control, safety, and efficiency over traditional batch processes. flinders.edu.aunih.govnih.gov The synthesis of cyclic imines can be challenging, often requiring careful control of reaction conditions. scilit.comacs.orgdntb.gov.ua Flow chemistry provides a powerful platform to address these challenges by enabling precise temperature and pressure management, rapid mixing, and the safe handling of reactive intermediates. flinders.edu.aunih.govnih.gov
While specific flow synthesis protocols for 7-Ethyl-3,4,5,6-tetrahydro-2H-azepine are not yet widely reported, the successful application of flow chemistry to the synthesis of other nitrogen-containing heterocycles, including other drug intermediates, demonstrates its potential. nih.govnih.gov Future work in this area will likely focus on developing continuous-flow methods for the synthesis of this compound and its derivatives, which could lead to more scalable, efficient, and safer production processes. flinders.edu.au
Green Synthesis and Sustainable Production Methods
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact and improve sustainability. For the synthesis of azepine derivatives, several greener approaches have been investigated. These include the use of environmentally benign solvents, catalytic reactions to minimize waste, and the development of one-pot multi-component reactions to increase atom economy. nih.gov
One promising strategy for the green synthesis of related ε-caprolactam, a precursor to nylon-6, involves a one-step, solvent-free method using a bifunctional solid catalyst at moderate temperatures with air as the oxidant. nih.gov This approach highlights the potential for developing sustainable methods for the production of this compound, moving away from traditional methods that may involve harsh reagents and generate significant waste. Further research into catalytic systems, such as those based on earth-abundant metals, and the use of renewable starting materials will be crucial in advancing the green synthesis of this compound. mdpi.com
Advanced Characterization Techniques (e.g., in situ spectroscopy, cryo-electron microscopy if relevant)
The unambiguous characterization of molecular structures is fundamental to chemical research. For cyclic imines like this compound, a range of spectroscopic techniques are employed.
In situ Spectroscopy: Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy are becoming increasingly valuable for studying reaction mechanisms in real-time. researchgate.netnih.gov This allows for the direct observation of intermediates and the elucidation of reaction pathways, which is particularly useful for understanding the formation of cyclic imines. researchgate.netnih.govyoutube.com
Cryo-Electron Microscopy (Cryo-EM): While traditionally used for large biomolecules, recent advancements in Microcrystal Electron Diffraction (MicroED), a cryo-EM technique, have enabled the structural determination of small organic molecules from nanocrystals. nih.govnih.govresearchgate.netnih.govnih.gov This powerful method could potentially be applied to this compound, especially in cases where obtaining large, high-quality single crystals for X-ray crystallography proves challenging. nih.govnih.govresearchgate.netnih.govnih.gov
Unexplored Reactivity Patterns and Synthetic Challenges
The reactivity of this compound is centered around the cyclic imine functionality, which can act as both a nucleophile and an electrophile. acs.orgmdpi.commasterorganicchemistry.com While general reactions of cyclic imines, such as reduction to the corresponding amine and addition of nucleophiles to the carbon-nitrogen double bond, are known, there are still unexplored areas of reactivity for this specific compound. acs.orgmdpi.commasterorganicchemistry.comnih.gov
The influence of the 7-ethyl group on the reactivity and regioselectivity of reactions is an area ripe for investigation. For instance, its steric and electronic effects on cycloaddition reactions or reactions with various electrophiles and nucleophiles could lead to novel synthetic transformations. researchgate.netnih.gov Furthermore, developing catalytic asymmetric methods for the synthesis of chiral derivatives of this compound remains a significant synthetic challenge. researchgate.net
Potential for Novel Materials and Catalysts
The unique structural and reactive properties of this compound make it a promising building block for the development of new materials and catalysts.
Polymers: The incorporation of the tetrahydroazepine moiety into polymer backbones could lead to materials with interesting properties. nih.govresearchgate.netrsc.orgmdpi.comresearchgate.netyoutube.com For example, end-functionalized polymers with this cyclic imine unit could be used for surface modification or the creation of block copolymers with unique self-assembly behaviors. rsc.orgresearchgate.net The development of polymers based on this scaffold could find applications in areas such as drug delivery, coatings, and advanced functional materials. youtube.com
Catalysts: The nitrogen atom in the tetrahydroazepine ring can act as a ligand for metal catalysts. mdpi.comnih.gov Polymer-supported tetrahydroazepine derivatives could serve as recyclable catalysts for various organic transformations. nih.gov The development of chiral catalysts based on this scaffold could also enable new asymmetric syntheses.
Theoretical Advancements and Predictive Modeling
Computational chemistry and predictive modeling are increasingly important tools in modern chemical research. For this compound, theoretical studies can provide valuable insights into its structure, reactivity, and properties.
Density Functional Theory (DFT): DFT calculations can be used to investigate the reaction mechanisms of synthetic routes to azepine derivatives, helping to understand the role of catalysts and predict the feasibility of new reactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or other properties. scilit.comnih.govnih.govresearchgate.netmdpi.com Developing QSAR models for derivatives of this compound could accelerate the discovery of new compounds with desired properties, for example, in drug discovery or materials science. scilit.comnih.govnih.govresearchgate.netmdpi.com These predictive models can help to prioritize synthetic targets and reduce the need for extensive experimental screening. nih.govmdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
